molecular formula C8H7NO5 B8477799 3-Hydroxy-2-methyl-4-nitrobenzoic acid

3-Hydroxy-2-methyl-4-nitrobenzoic acid

Cat. No. B8477799
M. Wt: 197.14 g/mol
InChI Key: QQHHCJGJRUZPAU-UHFFFAOYSA-N
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Patent
US08796296B2

Procedure details

To a solution of 3-hydroxy-2-methylbenzoic acid (5.00 g, 25.3 mmol) in concentrated H2SO4 (98%, 10 mL) was added concentrated HNO3 (63%, 10 mL) dropwise. The mixture was stirred at −40° C. for 10 min. The mixture was poured into ice-water and extracted by EA (3 times). The organic layers were combined, dried over anhydrous Na2SO4. Then the solvent was evaporated in vacuo to afford 3-hydroxy-2-methyl-4-nitrobenzoic acid as a yellow solid, which was used for next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[N+:12]([O-])([OH:14])=[O:13]>OS(O)(=O)=O>[OH:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][C:10]=1[N+:12]([O-:14])=[O:13])[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C(=C(C(=O)O)C=CC1)C
Name
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −40° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted by EA (3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
Then the solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC=1C(=C(C(=O)O)C=CC1[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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